molecular formula C10H7Cl2IN2O2 B8296186 6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline

6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline

Cat. No.: B8296186
M. Wt: 384.98 g/mol
InChI Key: JLFLGSYJXFGJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline is a useful research compound. Its molecular formula is C10H7Cl2IN2O2 and its molecular weight is 384.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7Cl2IN2O2

Molecular Weight

384.98 g/mol

IUPAC Name

6,7-dichloro-5-iodo-2,3-dimethoxyquinoxaline

InChI

InChI=1S/C10H7Cl2IN2O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,1-2H3

InChI Key

JLFLGSYJXFGJPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC(=C(C(=C2N=C1OC)I)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of 5-amino-6,7-dichloro-2,3-dimethoxyquinoxaline (Preparation 26, 38.12 g, 0.14 mol) in acetone at 0° C. was added 2M aqueous hydrochloric acid solution (396 mL, 0.79 mol), followed dropwise by addition of 1M aqueous sodium nitrite solution (208 mL, 0.28 mol). After 0.25 hour at 0° C., 5M aqueous potassium iodide solution (278 mL, 1.39 mol) was added maintaining the reaction temperature below 5° C. The mixture was then warmed to 10° C. over 0.5 hour, the acetone removed under reduced pressure and the residue partitioned between water and ethyl acetate. The organic extract was washed with 10% aqueous sodium bisulphite solution, then saturated aqueous sodium bicarbonate solution, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with toluene to give the title compound (16.9 g, 32%).
Quantity
38.12 g
Type
reactant
Reaction Step One
Quantity
396 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
208 mL
Type
reactant
Reaction Step Two
Quantity
278 mL
Type
reactant
Reaction Step Three
Yield
32%

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